molecular formula C7H4N2O4 B3042381 7-Nitro-1,2-benzisoxazol-3(2H)-one CAS No. 60357-78-0

7-Nitro-1,2-benzisoxazol-3(2H)-one

Cat. No.: B3042381
CAS No.: 60357-78-0
M. Wt: 180.12 g/mol
InChI Key: USIDBICZJTWOCD-UHFFFAOYSA-N
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Description

7-Nitro-1,2-benzisoxazol-3(2H)-one is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an isoxazole ring fused to the benzene ring. It is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,2-benzisoxazol-3(2H)-one typically involves the nitration of 1,2-benzisoxazol-3(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Nitro-1,2-benzisoxazol-3(2H)-one can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 7-amino-1,2-benzisoxazol-3(2H)-one.

    Substitution: Formation of various substituted benzisoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

7-Nitro-1,2-benzisoxazol-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1,2-benzisoxazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The isoxazole ring structure contributes to the compound’s stability and ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazol-3(2H)-one: The parent compound without the nitro group.

    5-Nitro-1,2-benzisoxazol-3(2H)-one: A similar compound with the nitro group in a different position on the benzene ring.

    7-Amino-1,2-benzisoxazol-3(2H)-one: The reduced form of 7-Nitro-1,2-benzisoxazol-3(2H)-one.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 7-position enhances its potential as a precursor for further chemical modifications and applications in various fields.

Properties

IUPAC Name

7-nitro-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIDBICZJTWOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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